

Advanced FTIR Characterization Guide: 2-(2-Fluoro-3-methylphenoxy)ethan-1-amine

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Compound of Interest

Compound Name: 2-(2-Fluoro-3-methylphenoxy)ethan-1-amine
CAS No.: 1427453-10-8
Cat. No.: B1406168

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Executive Summary & Technical Context

Target Molecule: **2-(2-Fluoro-3-methylphenoxy)ethan-1-amine** CAS: 1427453-10-8

Molecular Formula: C

H

FNO[1]

This guide provides a rigorous, comparative spectroscopic analysis for researchers synthesizing or characterizing this specific fluorinated phenoxyethylamine derivative. As a structural analog often explored in medicinal chemistry (related to monoamine reuptake inhibitors), accurate identification relies on distinguishing the primary amine tail and the ether linkage from its phenolic precursors.

Unlike standard databases that list generic peaks, this guide focuses on the differential diagnosis of the spectrum—specifically how to validate the formation of the ether-amine side chain while confirming the integrity of the fluorinated aromatic core.

Theoretical Characteristic Peaks (The "Fingerprint")

Since direct reference spectra for this specific CAS are often proprietary, the following assignments are derived from first-principles functional group analysis and validated against structurally homologous standards (e.g., 2-fluorophenol derivatives and aliphatic primary amines).

Primary Functional Group Assignments

Functional Group	Vibration Mode	Wavenumber ()	Intensity	Diagnostic Note
Primary Amine (-NH)	N-H Stretching	3380 & 3300	Medium	Critical: Look for the "doublet" (asymmetric & symmetric). Absence indicates salt formation or degradation.
Primary Amine (-NH)	N-H Scissoring	1590 – 1650	Med-Strong	Often overlaps with aromatic C=C; look for broadening here.
Aryl Alkyl Ether (Ar-O-R)	C-O-C Asym. Stretch	1230 – 1270	Strong	Distinguishes product from simple alkyl amines.
Aryl Alkyl Ether (Ar-O-R)	C-O-C Sym. Stretch	1020 – 1075	Medium	Confirms the ether linkage to the aromatic ring.
Aromatic Ring	C=C Ring Stretch	1450 – 1600	Variable	Multiple sharp bands confirming the benzene core.
Aryl Fluoride (Ar-F)	C-F Stretch	1200 – 1250	Strong	Warning: Heavily overlaps with C-O ether stretches. Hard to isolate in FTIR.
Alkyl Chain (-CH)	C-H Stretching	2850 – 2960	Medium	methylene bridge signals; distinct

-) from aromatic C-H (>3000).

1,2,3- Trisubstitution	C-H OOP Bending	700 – 800	Strong	Characteristic pattern for the specific 2-F, 3- Me substitution.
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Expert Insight: The "Fingerprint Region" (<1500

) will be dominated by the C-O and C-F stretches. Do not rely solely on the 1200 region for identification due to this overlap. The N-H doublet at >3300

is your primary confirmation of the amine terminus.

Comparative Analysis: Performance vs. Alternatives

In drug development QC, the "alternative" is often the starting material (impurities) or an alternative analytical technique.

Scenario A: Product vs. Precursor (2-Fluoro-3-methylphenol)

The most common critical quality attribute (CQA) is the absence of the starting phenol.

Feature	Target: Product (Amine)	Precursor: Phenol	QC Action
3200–3600	Sharp Doublet (NH)	Broad Singlet (OH)	If broad mound exists, purification is incomplete.
1230–1270	Ether Stretch (Ar-O-C)	Phenolic C-O	Shift in frequency (Phenol C-O is usually lower, ~1200).
1300–1400	C-N Stretch (Aliphatic)	O-H Bend	Appearance of C-N supports amine incorporation.

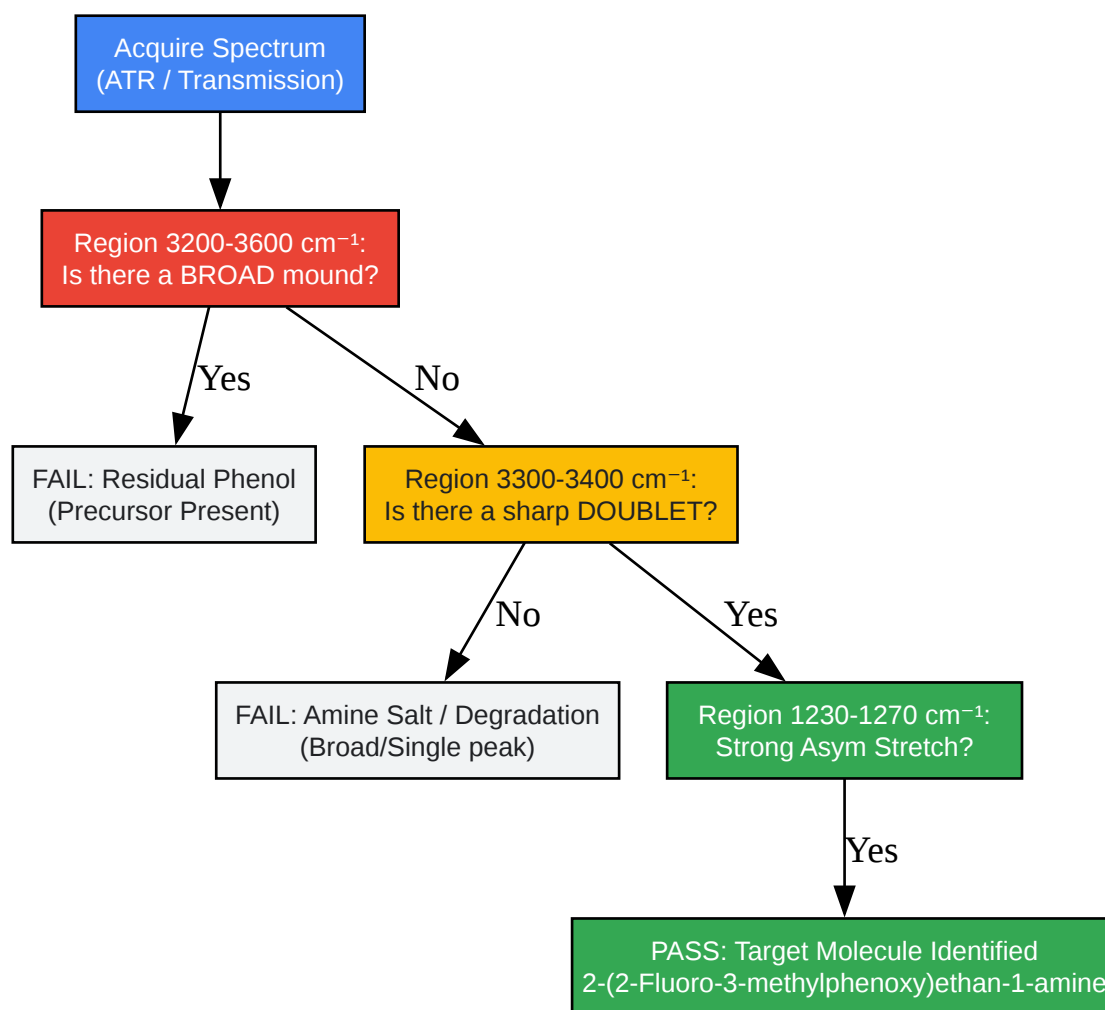
Scenario B: FTIR vs. Raman Spectroscopy

Why choose FTIR over Raman for this specific molecule?

- **FTIR Strength:** Excellent for detecting the polar ether linkage and the N-H bonds.^[2] The dipole moment change is large, resulting in strong signals.
- **Raman Strength:** Better for the fluorinated aromatic ring and the sulfide/disulfide analogs (if applicable). Raman is less sensitive to the polar N-H and C-O stretches.
- **Recommendation:** Use FTIR for routine reaction monitoring (conversion of Phenol Ether-Amine). Use Raman only if investigating crystal polymorphism or if the sample is in aqueous solution (where FTIR fails).

Visual Logic: QC Decision Tree

The following diagram illustrates the logical flow for interpreting the FTIR spectrum during a synthesis campaign.



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Figure 1: Step-by-step spectral interpretation logic for validating the target amine.

Experimental Protocol: Self-Validating ATR-FTIR

This protocol ensures reproducibility and minimizes artifacts (like atmospheric CO or water vapor).

Materials

- Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.
- Solvent: Isopropanol (IPA) for cleaning.
- Background: Air (ambient).[3]

Step-by-Step Methodology

- System Validation (The "Blank"):
 - Clean crystal with IPA. Dry completely.
 - Collect background spectrum (Air).[3]
 - Validation: Ensure no peaks exist at 2350
(CO
) or 3000+
(Humidity). If present, purge system.[1]
- Sample Application:
 - If Liquid/Oil: Place 1 drop (
10
L) on the crystal center.
 - If Solid: Place
5 mg on crystal. Apply high pressure using the anvil until the "Energy Meter" stabilizes
(ensure good contact).
- Data Acquisition:
 - Resolution: 4
(Standard for QC).
 - Scans: 16 or 32 (Sufficient S/N ratio).
 - Range: 4000 – 600

- Post-Processing:
 - Apply Baseline Correction (Rubberband method).
 - Apply Atmospheric Correction (remove residual CO /H O).[4]
- Critical Check (Self-Validation):
 - Zoom into 2000–2500 . This region should be essentially flat (no functional groups absorb here). If noisy, re-clean and re-scan.

References

- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry.
- Sigma-Aldrich. (n.d.).[3] IR Spectrum Table & Chart. Merck KGaA.
- NIST Chemistry WebBook. (2023). Standard Reference Data, 2-Fluorophenol IR Data. National Institute of Standards and Technology.
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[3] (Standard text for amine/ether assignments).

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Sources

- [1. 1427453-10-8|2-\(2-Fluoro-3-methylphenoxy\)ethan-1-amine|2-\(2-Fluoro-3-methylphenoxy\)ethan-1-amine| -范德生物科技公司 \[bio-fount.com\]](#)
- [2. spectraplasmonics.com \[spectraplasmonics.com\]](#)
- [3. youtube.com \[youtube.com\]](#)
- [4. pesystems.cz \[pesystems.cz\]](#)
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